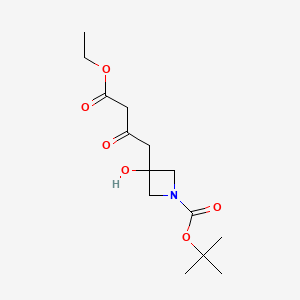
Tert-butyl 3-(4-ethoxy-2,4-dioxobutyl)-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-ethoxy-2,4-dioxobutyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-ethoxy-2,4-dioxobutyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Cyclization: The resulting intermediate undergoes cyclization to form the azetidine ring.
Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be later removed under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-ethoxy-2,4-dioxobutyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-(4-ethoxy-2,4-dioxobutyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of bioactive molecules, including pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-ethoxy-2,4-dioxobutyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its azetidine ring can participate in ring-opening reactions, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of an azetidine ring.
Tert-butyl 3-(4-ethoxy-2,4-dioxobutyl)azetidine-1-carboxylate: A similar compound with slight structural variations.
Uniqueness
Properties
Molecular Formula |
C14H23NO6 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
tert-butyl 3-(4-ethoxy-2,4-dioxobutyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO6/c1-5-20-11(17)6-10(16)7-14(19)8-15(9-14)12(18)21-13(2,3)4/h19H,5-9H2,1-4H3 |
InChI Key |
CLIPNNQOMASJFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13455435.png)
amino}-4-methylhexanoic acid](/img/structure/B13455440.png)
![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide](/img/structure/B13455447.png)
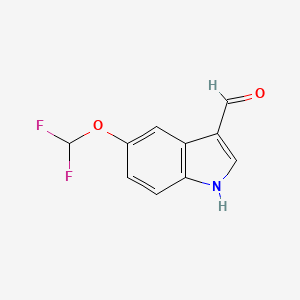
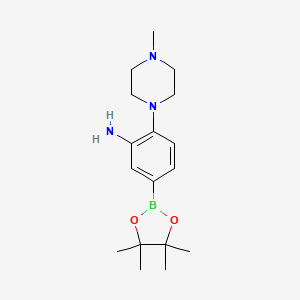
![3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13455454.png)

![methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate](/img/structure/B13455463.png)
![6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13455471.png)
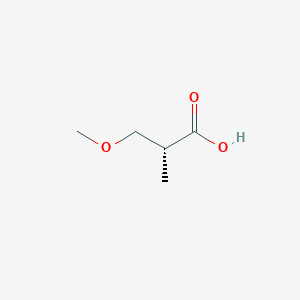
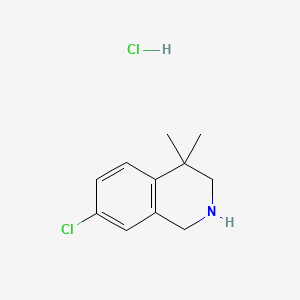
![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)
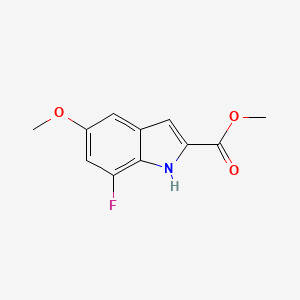
![4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
